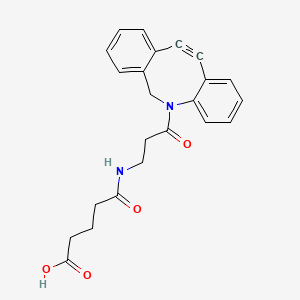

Dbco-(CH2)2-NH2-CO-(CH2)3cooh

Description

Evolution of Bioorthogonal Chemistry and its Foundational Principles

The concept of bioorthogonal chemistry emerged in the early 2000s, with the pioneering work of Carolyn R. Bertozzi. numberanalytics.com A significant milestone was the introduction of the Staudinger ligation, one of the first bioorthogonal reactions for labeling biomolecules in living cells. numberanalytics.comeurjchem.com This reaction involves the reduction of an azide (B81097) by a phosphine (B1218219) to form an amide bond under physiological conditions without toxic byproducts. eurjchem.com

The foundational principles of bioorthogonal chemistry are:

Selectivity: The reaction must target specific functional groups without off-target effects or cross-reactivity in a complex biological environment. eurjchem.com

Biocompatibility: The reagents and reactions must be non-toxic and not interfere with normal cellular processes. eurjchem.compcbiochemres.com

Orthogonality: The reacting functional groups should be absent in biological systems to avoid side reactions. eurjchem.com

Favorable Kinetics: The reaction should proceed efficiently at mild physiological conditions, such as neutral pH and body temperature. chempep.comescholarship.org

Since its inception, the field has rapidly expanded with the development of new reactions and reagents, revolutionizing the study of biological systems. numberanalytics.comeurjchem.com

Significance of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a highly significant reaction in bioorthogonal chemistry. magtech.com.cnmdpi.com It is a type of "click chemistry" that does not require a toxic metal catalyst, making it suitable for use in living systems. nih.govacs.org The reaction's driving force comes from the high ring strain of a cyclic alkyne, which readily reacts with an azide to form a stable triazole ring. magtech.com.cn

The key advantages of SPAAC include:

High efficiency and speed: The reaction proceeds rapidly under mild, non-toxic conditions. magtech.com.cnacs.org

High selectivity and bioorthogonality: It does not interfere with other biological molecules or processes. magtech.com.cncreativepegworks.com

Versatility: SPAAC has been widely used in various applications, including bioconjugation, molecular imaging, and drug delivery. nih.govcreativepegworks.com

The development of SPAAC overcame the limitation of the copper-catalyzed version (CuAAC), which is toxic to living cells. nih.gov The fast reaction rate is attributed to the lower energy required to distort the alkyne and the 1,3-dipole into the transition-state geometry. nih.gov

Overview of Dibenzocyclooctyne (DBCO) Scaffolds in Bioorthogonal Research

Dibenzocyclooctyne (DBCO) is a powerful and widely used chemical scaffold in bioorthogonal chemistry, particularly in SPAAC reactions. mdpi.comcreativepegworks.com DBCO compounds contain a cyclooctyne (B158145) ring with a strained alkyne, making them highly reactive towards azides. creativepegworks.com This reactivity allows for the rapid and selective formation of chemical bonds under physiological conditions. creativepegworks.com

DBCO scaffolds have been instrumental in a variety of research areas:

Bioconjugation: DBCO-functionalized probes can be attached to azide-labeled biomolecules like proteins and nucleic acids to study cellular processes. creativepegworks.com

Imaging: The use of DBCO derivatives has enabled the visualization of glycans in living organisms at subcellular resolution. nih.gov

Chemical Biology: DBCO click chemistry is used to construct small molecule libraries and develop chemical probes for studying biological pathways. creativepegworks.com

Materials Science: SPAAC reactions involving DBCO have been used for the assembly and surface modification of various materials. nih.gov

The chemical structure of DBCO can be modified to enhance its properties. For instance, the oxidation of an alcohol to a ketone on the cyclooctyne ring can increase the reaction rate of SPAAC. nih.gov

Contextualizing the Amide-Linked Carboxylic Acid Functionalized DBCO Compound within Bioorthogonal Research

The compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh is a derivative of DBCO that features an amide linkage and a terminal carboxylic acid group. chemicalbook.com This functionalization provides a versatile tool for a variety of bioconjugation strategies.

The key features of this compound are:

DBCO Core: The dibenzocyclooctyne group provides the bioorthogonal reactivity for SPAAC reactions. creativepegworks.com

Amide Linkage: Amide bonds are stable and commonly used in bioconjugation. dtic.milrsc.org The formation of an amide bond can be achieved by coupling a carboxylic acid with an amine. dtic.mil

Carboxylic Acid Terminus: The carboxylic acid group offers a reactive handle for further modifications. chempep.comthermofisher.com It can be activated, for example with N-hydroxysuccinimide (NHS) esters, to react with primary amines on other molecules, forming stable amide bonds. rsc.orgthermofisher.com

This specific structure allows for multi-step labeling or the creation of more complex bioconjugates. For example, the DBCO group can react with an azide-modified biomolecule, while the carboxylic acid can be used to attach another molecule of interest, such as a fluorescent dye or a drug. This dual functionality makes it a valuable reagent in fields like targeted drug delivery and advanced bio-imaging.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c26-21(10-5-11-23(28)29)24-15-14-22(27)25-16-19-8-2-1-6-17(19)12-13-18-7-3-4-9-20(18)25/h1-4,6-9H,5,10-11,14-16H2,(H,24,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSVCCHBUMXZEHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dbco Based Amide Linked Carboxylic Acid Compounds

Established Synthetic Routes to Key Dibenzocyclooctyne (DBCO) Precursors

The synthesis of functionalized DBCO compounds begins with the construction of the core dibenzocyclooctyne scaffold. Two prominent precursors in this family are aza-dibenzocyclooctyne (DIBAC) and biarylazacyclooctynone (BARAC), each with distinct synthetic pathways. interchim.fr These precursors are widely utilized in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions due to the high reactivity conferred by the strained alkyne. broadpharm.com

Synthesis of Aza-Dibenzocyclooctyne (DIBAC) Derivatives

Aza-dibenzocyclooctyne (DIBAC), also commonly referred to as DBCO, incorporates a nitrogen atom into the cyclooctyne (B158145) ring structure. interchim.fr Several routes have been established for its synthesis.

One of the initial and widely referenced methods was developed by van Delft. interchim.frchemicalbook.com This route begins with a Sonogashira coupling of 2-iodobenzyl alcohol and 2-ethynylaniline to form the internal alkyne. interchim.fr Subsequent steps involve the protection of the aniline, semi-hydrogenation to a cis-alkene, oxidation of the alcohol to an aldehyde, and a reductive amination to yield a key cyclic amine intermediate. interchim.fr The final strained alkyne is generated through bromination and elimination steps. interchim.frchemicalbook.com

An alternative, shorter route was developed by Popik and coworkers, which starts from dibenzosuberone. interchim.frchemicalbook.com This common tricyclic compound is converted to an oxime, which then undergoes a Beckmann rearrangement using polyphosphoric acid to yield an amide. chemicalbook.com Selective reduction of the amide provides the same key cyclic amine intermediate as in the van Delft route, which can then be converted to DIBAC. interchim.frchemicalbook.com

Other notable strategies include a palladium-catalyzed cyclization and a method utilizing Pictet-Spengler reaction on an alkyne-cobalt complex. interchim.frchemicalbook.com These varied approaches offer different advantages regarding step count and reaction conditions.

| DIBAC Synthetic Route | Key Starting Materials | Key Reactions | Reference |

| van Delft Route | 2-iodobenzyl alcohol, 2-ethynylaniline | Sonogashira coupling, Reductive amination, Bromination-elimination | interchim.fr |

| Popik Route | Dibenzosuberone | Beckmann rearrangement, Amide reduction, Bromination-elimination | interchim.frchemicalbook.com |

| Schubert Method | 2-vinylbenzaldehyde, 2-bromoaniline | Intramolecular Heck reaction | interchim.fr |

| Hosoya Method | o-iodoaniline | Pictet-Spengler reaction on Co-complex | interchim.frchemicalbook.com |

Synthesis of Biarylazacyclooctynone (BARAC) Derivatives

Biarylazacyclooctynone (BARAC) is another highly reactive cyclooctyne derivative that features an amide group within the eight-membered ring. interchim.frambeed.com Its synthesis was designed to be both modular and scalable, allowing for the introduction of various functionalities. ambeed.comvectorlabs.comyoutube.com

The synthesis developed by Bertozzi and coworkers involves a multi-step sequence that builds the strained ring system efficiently. ambeed.comyoutube.com A key feature of this approach is that the strain is introduced late in the synthesis, enhancing the stability of intermediates. ambeed.com The modular design allows for the incorporation of a linker for conjugation to other molecules. ambeed.comnih.gov While specific synthetic methods are limited compared to DIBAC, the Beckmann rearrangement intermediate from the Popik synthesis of DIBAC has been explored as a potential starting point for BARAC derivatives. chemicalbook.com BARAC exhibits exceptional reaction kinetics in copper-free click chemistry applications. vectorlabs.comlibretexts.org

Targeted Synthesis of the Chemical Compound: Dbco-(CH2)2-NH2-CO-(CH2)3COOH

The synthesis of the specific bifunctional linker this compound (IUPAC name: 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoic acid) involves the strategic formation of amide bonds to connect the DBCO core to a linker bearing both an amine and a terminal carboxylic acid. broadpharm.com

Amide Bond Formation Strategies via Carboxylic Acid and Amine Functionalities

Amide bond formation is a cornerstone of this synthesis, typically involving the reaction of a carboxylic acid with an amine. Direct reaction is often difficult as the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.orglibretexts.org Therefore, the carboxylic acid is typically "activated" first.

Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). libretexts.orglibretexts.org In this process, the carboxylic acid adds to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. khanacademy.org This intermediate acts as a good leaving group, which is then readily displaced by the amine nucleophile to form the stable amide bond. libretexts.orglibretexts.orgcelluars.com To improve yields and reduce side reactions like racemization in chiral compounds, additives such as 1-hydroxybenzotriazole (HOBt) are often included. nih.gov

Linker Integration and Functional Group Derivatization in DBCO Synthesis

The assembly of this compound is achieved by coupling a pre-functionalized DBCO core with a suitable linker component. A direct and efficient method involves starting with a DBCO-amine precursor. This precursor can be reacted with glutaric anhydride. In this reaction, the amine group of the DBCO-amine attacks the anhydride, opening the ring to form an amide bond and simultaneously revealing a terminal carboxylic acid. This one-step reaction efficiently installs the desired linker.

An alternative conceptual approach would begin with a DBCO-acid derivative. alfa-chemistry.com The carboxylic acid on the DBCO core would first be activated, for example by converting it to an N-hydroxysuccinimide (NHS) ester using EDC and NHS. interchim.frpeptide.comnih.gov This activated DBCO-NHS ester could then be reacted with a diamine linker, such as a protected ethylenediamine derivative, followed by deprotection and subsequent reaction with glutaric anhydride to complete the structure. The availability of various DBCO-acid and DBCO-amine building blocks facilitates the synthesis of a wide array of such derivatives. alfa-chemistry.combeilstein-journals.orgnih.gov

Table of Reactants for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Resulting Bond | Product |

|---|

Challenges and Innovations in Scalable and Diverse DBCO Derivative Synthesis

A significant challenge in derivatization is the instability of the DBCO group under strongly acidic conditions, such as the 95% trifluoroacetic acid (TFA) used for peptide cleavage from a resin during solid-phase peptide synthesis (SPPS). This acid sensitivity often necessitates post-synthetic modification strategies, where the DBCO moiety is added after the main synthesis is complete, adding extra steps.

To address these issues, innovations in synthetic methodologies are continuously being explored. Modifications to existing routes, such as the Popik synthesis of DIBAC, have been developed to improve yields and simplify purification by avoiding chromatography. A key innovation to overcome acid instability is the use of a copper(I) salt, such as tetrakis(acetonitrile)copper(I) tetrafluoroborate, to protect the DBCO group during acid cleavage in SPPS. This strategy allows for the direct incorporation of DBCO-containing building blocks during synthesis, streamlining the entire process. The development of more modular and scalable routes, as demonstrated in the synthesis of BARAC, represents another important area of advancement, facilitating the generation of diverse libraries of DBCO derivatives for various applications. interchim.fr

Compound Name Reference Table

| Abbreviation/Trivial Name | Full Chemical Name |

| BARAC | Biarylazacyclooctynone |

| DBCO | Dibenzocyclooctyne |

| This compound | 5-[[3-(11,12-didehydrodibenz[b,f]azocin-5(6H)-yl)-3-oxopropyl]amino]-5-oxopentanoic acid |

| DCC | Dicyclohexylcarbodiimide |

| DIBAC | Aza-Dibenzocyclooctyne |

| EDC | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| HOBt | 1-hydroxybenzotriazole |

| NHS | N-hydroxysuccinimide |

| TFA | Trifluoroacetic acid |

Mechanistic Insights into Strain Promoted Cycloaddition Reactions of the Chemical Compound

Fundamental Principles of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. researchgate.netglenresearch.com The reaction is a type of Huisgen 1,3-dipolar cycloaddition between a strained cyclooctyne (B158145), such as DBCO, and an azide (B81097), which forms a stable triazole linkage. glenresearch.comdatapdf.com The primary driving force for this reaction is the high degree of ring strain within the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. datapdf.commagtech.com.cn This allows the reaction to proceed rapidly at physiological temperatures and concentrations. enamine.net

The kinetics of SPAAC are typically second-order, and the rate is highly dependent on the specific structures of both the cyclooctyne and the azide. magtech.com.cn Computational studies using density functional theory (DFT) have shown that the activation barrier for the cycloaddition is directly correlated to the strain energy of the cycloalkyne. nih.gov

The enhanced reactivity of cyclooctynes like DBCO in SPAAC reactions is a direct consequence of their inherent ring strain. glenresearch.com An ideal alkyne possesses a linear geometry with bond angles of 180°. Incorporating an alkyne into an eight-membered ring forces a significant deviation from this ideal geometry, resulting in substantial angle strain. glenresearch.comdatapdf.com This geometric distortion raises the ground-state energy of the alkyne, making it highly reactive. datapdf.com

Beyond ring strain, electronic and steric factors play a crucial role in modulating the rates of SPAAC reactions.

Electronic Effects: The rate of SPAAC is influenced by the electronic properties of both the cyclooctyne and the azide. The reaction typically proceeds via an interaction between the highest occupied molecular orbital (HOMO) of the azide and the lowest unoccupied molecular orbital (LUMO) of the cyclooctyne. nih.gov Consequently, introducing electron-withdrawing groups near the alkyne, such as fluorine atoms, can lower the LUMO energy of the cyclooctyne, leading to a faster reaction. nih.govnih.govnih.gov Conversely, electron-rich azides generally exhibit higher reaction rates. researchgate.netrsc.org The pH of the reaction medium can also have a significant effect on reaction rates by altering the charge state and electronic properties of the reactants. datapdf.comrsc.org

Steric Effects: Steric hindrance can significantly impact SPAAC kinetics. Bulky substituents on either the cyclooctyne or the azide can impede the approach of the two reactants, increasing the distortion energy required to reach the transition state and thereby decreasing the reaction rate. researchgate.net In the case of DBCO, the "flagpole" hydrogen atoms on the benzene (B151609) rings, which are ortho to the junction with the cyclooctyne ring, can create steric interference with the incoming azide, which can temper its reactivity compared to some other strained alkynes in specific contexts. nih.gov Conversely, incorporating linkers, such as a PEG spacer, between the DBCO group and a larger molecule can minimize steric hindrance and enhance reaction rates by increasing the accessibility of the reactive alkyne. researchgate.netrsc.org

Comparative Analysis of DBCO Reactivity with Other Strained Alkynes

The reactivity of DBCO is often benchmarked against other commonly used strained alkynes to guide the selection of the appropriate tool for a given bioorthogonal application.

DBCO, BCN, and TCO are among the most widely utilized reagents for copper-free click chemistry. While TCO is exceptionally reactive in inverse-electron-demand Diels-Alder (iEDDA) reactions with tetrazines, its use in SPAAC is less common. bldpharm.comnih.gov The comparison primarily focuses on DBCO and BCN in the context of SPAAC.

DBCO generally exhibits a faster reaction rate with azides compared to BCN. researchgate.netbldpharm.com This heightened reactivity is attributed to the greater ring strain imparted by the fused benzene rings. bldpharm.com However, BCN possesses advantages such as a smaller size and lower lipophilicity, which can be beneficial in certain biological applications where minimizing perturbation is critical. enamine.netbldpharm.com The choice between DBCO and BCN often involves a trade-off between the need for rapid kinetics (favoring DBCO) and the desire for a smaller, more hydrophilic probe (favoring BCN). bldpharm.com Some studies have shown that while DBCO reacts faster with primary azides, BCN can show chemoselectivity for tertiary azides in the presence of DBCO due to steric factors. researchgate.net

| Cyclooctyne | Reactant Azide | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |

|---|---|---|---|

| DBCO (DIBAC) | Benzyl (B1604629) Azide | 0.3 - 0.9 | researchgate.net |

| BCN | Benzyl Azide | 0.06 - 0.1 | researchgate.net |

| DIBO | Benzyl Azide | 0.1 | researchgate.net |

| BARAC | Benzyl Azide | 0.9 - 1.4 | researchgate.net |

| DIFO | Benzyl Azide | 0.08 | researchgate.net |

The fusion of aromatic rings onto the cyclooctyne core is a key strategy for increasing strain and accelerating SPAAC reactions. nih.gov In DBCO, the two fused benzene rings lock the eight-membered ring into a highly strained conformation, enhancing its reactivity. nih.gov

Further modifications to this core structure can fine-tune the reaction kinetics.

Substituents on the Aromatic Rings: Adding electron-withdrawing groups, such as fluorine atoms, to the aryl rings can lead to more active compounds for SPAAC. magtech.com.cn

Modifications to the Cyclooctyne Ring: The reactivity of dibenzocyclooctyne derivatives can be altered by modifying the non-aromatic part of the ring. For instance, the oxidation of a hydroxyl group on the cyclooctyne ring to a ketone has been shown to increase SPAAC reaction rates by 3.5- to 6-fold. magtech.com.cnnih.gov

Alternative Cycloaddition Reactions: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC)

While SPAAC is the most common application for DBCO, it can also participate in other strain-promoted cycloadditions. A notable alternative is the Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). nih.gov This reaction is a [3+2] cycloaddition between a strained alkyne and a nitrone to produce a stable N-alkylated isoxazoline. nih.gov

SPANC reactions are characterized by exceptionally fast reaction rates, with some bimolecular rate constants reaching up to 60 M⁻¹s⁻¹, significantly faster than many SPAAC reactions. researchgate.net The reactivity of the nitrone can be tuned through stereoelectronic modifications of its substituents, allowing for a high degree of reaction flexibility. researchgate.net The reaction's speed and the stability of the nitrone partners make SPANC a powerful tool for protein modification, cell surface labeling, and materials science. nih.gov For example, the reaction between an azacyclooctyne and certain α-carboxynitrones can be over 100 times faster than the corresponding reaction with benzyl azide. researchgate.net

| Cyclooctyne | Nitrone | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |

|---|---|---|---|

| Cyclooctynol (2) | N-methyl-C-phenylnitrone (4a) | 0.43 | researchgate.net |

| Cyclooctynol (2) | N-phenyl-C-phenylnitrone (4c) | 1.5 | researchgate.net |

| Cyclooctynol (2) | α-carboxynitrone (4e) | 16 | researchgate.net |

| Azacyclooctyne (3) | α-carboxynitrone (4f) | 39 | researchgate.net |

Note: The specific compound Dbco-(CH2)2-NH2-CO-(CH2)3cooh was not directly studied in the referenced kinetic tables; the data pertains to the core reactive moieties (e.g., DBCO, BCN, cyclooctynol) that define its chemical behavior.

Table of Chemical Compounds

| Abbreviation/Common Name | Full Chemical Name |

| DBCO | Dibenzocyclooctyne |

| This compound | 6-((2-(5-Oxo-5-(6-((6-oxo-6,7-dihydro-5H-dibenzo[a,c] nih.govannulen-6-yl)amino)hexanamido)pentyl)amino)-6-oxohexyl)amino)-6-oxohexanoic acid (representative structure) |

| BCN | Bicyclo[6.1.0]non-4-yne |

| TCO | Trans-cyclooctene |

| DIBO | 4-Dibenzocyclooctynol |

| DIBAC | Dibenzoazacyclooctyne |

| BARAC | Biarylazacyclooctynone |

| DIFO | Difluorinated cyclooctyne |

| SPAAC | Strain-Promoted Azide-Alkyne Cycloaddition |

| SPANC | Strain-Promoted Alkyne-Nitrone Cycloaddition |

| HOMO | Highest Occupied Molecular Orbital |

| LUMO | Lowest Unoccupied Molecular Orbital |

| DFT | Density Functional Theory |

| PEG | Polyethylene (B3416737) glycol |

Strategic Bioconjugation Applications of the Dbco Carboxylic Acid Derivative

Conjugation of Peptides and Proteins

The specific and stable nature of the DBCO-azide ligation makes it an invaluable tool for the modification of peptides and proteins. lifetein.comencapsula.com By introducing an azide (B81097) group into a specific location on a peptide or protein, either through genetic encoding of an unnatural amino acid or by post-translational modification, it can be precisely conjugated with a DBCO-functionalized molecule.

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.cominvivochem.commedchemexpress.com The linker connecting the antibody and the drug is a critical component of the ADC, and DBCO derivatives are increasingly being used for this purpose. medchemexpress.com In a typical approach, the antibody is functionalized with DBCO groups, often by reacting a DBCO-NHS ester with the lysine (B10760008) residues on the antibody surface. nih.gov Separately, the cytotoxic drug is modified to contain an azide group. The two components are then brought together, and the SPAAC reaction forms a stable covalent bond, resulting in the final ADC. medchemexpress.cominvivochem.commedchemexpress.com This copper-free click chemistry approach offers a robust and reliable method for ADC assembly, ensuring a stable linkage and precise control over the drug-to-antibody ratio (DAR). lifetein.commedchemexpress.com

| Step | Description | Key Reagents |

| 1. Antibody Modification | Introduction of DBCO moieties onto the antibody. | DBCO-NHS ester |

| 2. Drug Modification | Introduction of an azide group onto the cytotoxic drug. | Azide-containing linker |

| 3. Conjugation | Copper-free click reaction between the DBCO-functionalized antibody and the azide-modified drug. | SPAAC |

The immobilization of proteins onto solid supports is fundamental for a wide range of research applications, including the development of biosensors, protein microarrays, and affinity chromatography media. nih.govllnl.govresearchgate.net DBCO-based chemistry provides a powerful method for the covalent and site-specific attachment of proteins to surfaces. mdpi.com In this strategy, the solid support (e.g., a glass slide, magnetic bead, or nanoparticle) is first functionalized with DBCO groups. nih.gov An azide-containing protein can then be specifically and stably immobilized on the surface through the SPAAC reaction. mdpi.comnih.gov This oriented immobilization is advantageous over random attachment methods as it can ensure that the protein's active site or binding domain remains accessible, thereby enhancing the performance and sensitivity of the resulting device. nih.gov

Conjugation of Nucleic Acids and Oligonucleotides

The versatility of DBCO chemistry extends to the modification and labeling of nucleic acids and oligonucleotides. lifetein.combiosyn.com By incorporating an azide-modified nucleotide during solid-phase synthesis, oligonucleotides can be prepared for site-specific conjugation with a DBCO-labeled molecule. glenresearch.com This approach is widely used for attaching fluorescent dyes, quenchers, and other reporter molecules to DNA and RNA probes for use in various molecular biology assays. glenresearch.com

Furthermore, the conjugation of oligonucleotides to antibodies has enabled the development of highly sensitive immunoassays, such as immuno-PCR. nih.govacs.org In this technique, a DBCO-functionalized antibody is linked to an azide-modified oligonucleotide. acs.org The resulting antibody-oligonucleotide conjugate can then be used in an immunoassay where the attached DNA strand can be amplified by PCR, leading to a significant enhancement in signal and detection sensitivity. nih.gov The reaction between DBCO and azide is typically carried out overnight at 4°C to maximize the yield of the conjugate. broadpharm.comlumiprobe.com

Conjugation of Lipids and Carbohydrates

The functionalization of lipids and carbohydrates is essential for studying cellular membranes, glycoengineering, and developing targeted therapeutic delivery systems. DBCO-acid derivatives, such as Dbco-(CH2)2-NH2-CO-(CH2)3cooh, are well-suited for these applications. The terminal carboxylic acid group can be activated, typically using carbodiimide (B86325) chemistry with reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), to form a reactive NHS ester. This activated ester readily couples with primary amines on amine-modified lipids or carbohydrates to form a stable amide bond.

This strategy is particularly valuable in several research contexts:

Liposome Functionalization : Liposomes are widely used as drug delivery vehicles. By incorporating lipids that have been functionalized with a DBCO group, researchers can create liposomes that can be precisely targeted by attaching azide-modified targeting ligands (e.g., antibodies, peptides) to their surface via copper-free click chemistry. The DBCO group is noted to be hydrophobic and tends to embed within the lipid bilayer of liposomes encapsula.com.

Glycoconjugate Vaccines : The development of modern vaccines often relies on conjugating bacterial polysaccharides (carbohydrates) to carrier proteins to elicit a robust immune response researchgate.net. DBCO-based chemistry provides a precise method for creating these glycoconjugates, preserving the crucial epitopes of the carrier protein that might otherwise be compromised with less specific conjugation methods researchgate.net.

Cell-Mediated Drug Delivery : In advanced therapeutic strategies, nanomedicines can be conjugated to the surface of living cells, such as T cells, to exploit their natural homing abilities. This has been explored by modifying T-cells to express azide groups through metabolic glycoengineering, followed by conjugation to DBCO-modified liposomes researchgate.net.

The DBCO moiety's high reactivity towards azides in aqueous environments without the need for a toxic copper catalyst makes it an ideal tool for modifying these sensitive and complex biomolecules lumiprobe.com.

Design Considerations for Linker Stability and Functionality in Bioconjugates

Many potent cytotoxic payloads used in ADCs are highly hydrophobic. This inherent hydrophobicity can lead to significant challenges, including poor solubility, a tendency for the ADC to aggregate, and accelerated clearance from circulation frontiersin.orgnih.govaacrjournals.orgnih.gov. Aggregation can compromise the efficacy and manufacturability of the ADC, while rapid clearance reduces its therapeutic window aacrjournals.orgvectorlabs.com.

To counteract these issues, hydrophilic linkers are increasingly incorporated into bioconjugate design aacrjournals.org. These linkers act as a "hydrophilicity reservoir," effectively masking the hydrophobic nature of the payload frontiersin.org. This strategy offers several advantages:

Improved Pharmacokinetics : Hydrophilic ADCs are less prone to rapid systemic clearance, leading to a longer half-life in circulation and greater exposure at the tumor site frontiersin.orgaacrjournals.org.

Enhanced Efficacy : The improved biophysical properties can lead to a wider therapeutic window, with conjugates being more effective against target cells and less toxic to non-target cells acs.orgresearchgate.net.

Common moieties used to increase linker hydrophilicity include polyethylene (B3416737) glycol (PEG), sulfonates, and sugar groups like glucuronides nih.govacs.orgacs.orgacs.org. The strategic placement of these hydrophilic components within the linker architecture is a key aspect of modern ADC design frontiersin.orgnih.gov.

| Property | Hydrophobic Linkers | Hydrophilic Linkers (e.g., PEG, Sulfonates) |

|---|---|---|

| Solubility | Low aqueous solubility. | High aqueous solubility nih.govacs.org. |

| Aggregation | High tendency to cause ADC aggregation, especially at high DARs aacrjournals.orgvectorlabs.comacs.org. | Reduces or prevents aggregation, enabling higher DARs acs.orgresearchgate.net. |

| Pharmacokinetics | Can lead to rapid clearance from circulation frontiersin.orgaacrjournals.org. | Improves half-life and systemic exposure frontiersin.orgaacrjournals.org. |

| Therapeutic Window | May be narrowed due to off-target toxicity and poor PK profile. | Generally wider due to improved stability and selectivity acs.orgresearchgate.net. |

| Examples | SMCC, PAB self-immolative linkers nih.govacs.org. | PEG-containing linkers, sulfonate-containing linkers, glucuronide linkers nih.govacs.orgacs.org. |

The chemical bonds that form the linker's backbone are fundamental to its stability. The amide bond (–CO-NH–), a central feature in the structure of this compound, is one of the most stable and ubiquitous linkages in biochemistry, forming the backbone of all peptides and proteins nih.gov.

The high stability of the amide bond is attributed to resonance delocalization, which imparts a partial double-bond character to the C-N bond, making it resistant to spontaneous hydrolysis under physiological conditions nih.gov. This inherent stability is highly advantageous in linker design for bioconjugates. Research has shown that linkers based on amide bond technologies have significantly longer half-lives in circulation (approximately 7 days) compared to earlier generation linkers (1-2 days), which is critical for maximizing drug delivery to the target site acs.org.

Despite their general stability, amide bonds can be precisely cleaved by enzymes. This property is exploited in the design of cleavable linkers. For example, peptide linkers, such as the valine-citrulline (Val-Cit) motif, are designed to be stable in the bloodstream but are efficiently hydrolyzed by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells acs.orgnih.govbiorunstar.com. This enzymatic cleavage inside the target cell releases the active drug. Therefore, the amide bond provides a balance of stability and controlled cleavability, making it a cornerstone of modern linker technology nih.govresearchgate.net.

| Characteristic | Description | Implication for Bioconjugates |

|---|---|---|

| Chemical Stability | Resistant to hydrolysis at physiological pH due to resonance stabilization nih.gov. | Ensures high integrity and stability of the conjugate in systemic circulation, minimizing premature drug release acs.org. |

| Formation Chemistry | Readily formed by reacting a carboxylic acid with a primary amine, often using carbodiimide activators (e.g., EDC) acs.org. | Provides a reliable and efficient method for conjugating linker-payloads to antibodies via lysine residues. |

| Enzymatic Cleavage | Can serve as a substrate for specific proteases (e.g., cathepsins) when part of a recognized peptide sequence (e.g., Val-Cit) nih.govbiorunstar.com. | Enables the design of cleavable linkers for controlled, intracellular payload release at the target site nih.govacs.org. |

| Biological Precedent | The fundamental bond in peptides and proteins. | Biocompatible and well-recognized in biological systems. However, can be susceptible to degradation by esterases in some preclinical models (e.g., mouse serum), requiring structural modifications for stability nih.govresearchgate.net. |

Advanced Research Applications in Chemical Biology Utilizing the Chemical Compound

Live-Cell Imaging and Molecular Labeling Strategies

The DBCO moiety is central to the application of Dbco-(CH2)2-NH2-CO-(CH2)3cooh in live-cell imaging. The strain-promoted alkyne-azide cycloaddition (SPAAC) between DBCO and an azide-functionalized target is a bioorthogonal reaction, meaning it can proceed within a living system without interfering with native biochemical processes. This characteristic is paramount for labeling and visualizing biomolecules in their natural environment.

In a typical molecular labeling strategy, a biomolecule of interest (e.g., a protein, glycan, or nucleic acid) is first metabolically or genetically engineered to incorporate an azide (B81097) group. Subsequently, a fluorescent probe, attached to the this compound linker via its amine or carboxylic acid group, can be introduced to the live cells. The DBCO group on the linker will then specifically and efficiently react with the azide-tagged biomolecule, resulting in its fluorescent labeling. This allows for the real-time tracking of the biomolecule's localization, dynamics, and interactions within the cell.

Table 1: Potential Components in a Live-Cell Imaging System Using this compound

| Component | Function | Example |

|---|---|---|

| Target Biomolecule | The molecule to be visualized | A specific cell-surface glycoprotein |

| Azide Label | Bioorthogonal handle incorporated into the target | Azido-sugar fed to cells and incorporated into glycans |

| This compound | Bifunctional linker | Connects the fluorescent probe to the target |

| Fluorescent Probe | Reporter molecule for visualization | A fluorophore like fluorescein (B123965) or rhodamine |

Development of Bioorthogonal Probes for Biological Systems

The development of novel bioorthogonal probes is crucial for dissecting complex biological systems. The this compound linker serves as a versatile scaffold for creating such probes. Its bifunctional nature allows for the attachment of two different molecular entities, enabling the creation of probes with tailored functionalities.

For instance, a probe could be designed to report on a specific enzymatic activity. In this scenario, one end of the linker (e.g., the carboxylic acid) could be attached to a quencher molecule, while the other end (the amine) is linked to a fluorophore. This construct can then be tethered to an enzyme substrate via the DBCO group. Upon enzymatic cleavage of the substrate, the fluorophore and quencher are separated, leading to a "turn-on" fluorescent signal. This type of probe allows for the sensitive and specific detection of enzyme activity in real-time.

Engineering of Biomolecules and Functional Constructs

The ability to precisely modify and engineer biomolecules is a cornerstone of modern chemical biology. This compound provides a means to create novel biomolecular constructs with enhanced or entirely new functions. The orthogonal reactivity of its functional groups is key to this application.

For example, a researcher could first react the carboxylic acid of the linker with a drug molecule. The resulting DBCO-linker-drug conjugate could then be attached to a targeting ligand, such as an antibody, that has been modified to contain an azide group. This would result in the creation of a highly specific antibody-drug conjugate (ADC). The DBCO-azide click chemistry ensures a stable and specific attachment, while the linker provides a defined spacing between the antibody and the drug.

Integration into Supramolecular Assemblies and Nanomaterials

The principles of self-assembly are increasingly being harnessed to create complex and functional supramolecular structures and nanomaterials. The this compound linker can be used to functionalize building blocks for these assemblies, enabling the incorporation of specific recognition or reactive sites.

For instance, the linker could be used to modify lipids or polymers that will self-assemble into liposomes or micelles. The DBCO groups presented on the surface of these nanostructures can then be used to attach targeting molecules or imaging agents via click chemistry. This approach allows for the modular and efficient creation of multifunctional nanoparticles for applications such as targeted drug delivery and medical imaging.

Table 2: Examples of Supramolecular/Nanomaterial Applications

| Assembly/Material | Building Block | Role of this compound | Potential Application |

|---|---|---|---|

| Functionalized Liposomes | Phospholipids | Surface modification with DBCO for post-assembly functionalization | Targeted drug delivery |

| Self-Assembled Nanofibers | Peptides | Incorporation of DBCO for bioorthogonal crosslinking | Tissue engineering scaffolds |

| Modified Gold Nanoparticles | Gold atoms | Surface coating with the linker to present DBCO groups | Biosensing and diagnostics |

Applications in Proteomics and Glycoproteomics Research

In the fields of proteomics and glycoproteomics, which involve the large-scale study of proteins and their modifications, enrichment of specific protein populations is often a necessary step. The this compound linker can be utilized to create affinity probes for the selective capture of proteins of interest.

For example, in a glycoproteomics workflow, cells can be treated with an azide-modified sugar, which is incorporated into glycoproteins. The cell lysate can then be treated with the this compound linker that has been pre-functionalized with a biotin (B1667282) tag via its amine or carboxylic acid group. The DBCO end of the linker will react with the azido-glycans, effectively biotinylating the glycoproteins. These biotinylated glycoproteins can then be selectively enriched from the complex mixture using streptavidin-coated beads, allowing for their subsequent identification and quantification by mass spectrometry. This strategy enables a more focused and in-depth analysis of the glycoproteome.

Analytical and Characterization Techniques for the Chemical Compound and Its Conjugates

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are fundamental in verifying the synthesis of Dbco-(CH2)2-NH2-CO-(CH2)3cooh by providing detailed information about its chemical structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a compound analogous to this compound, characteristic signals corresponding to the dibenzocyclooctyne (DBCO) core are observed in the aromatic region, typically between δ 7.0 and 8.0 ppm researchgate.net. The protons of the cyclooctyne (B158145) ring and the methylene groups adjacent to it give rise to complex multiplets in the aliphatic region. The protons of the linker, specifically the -(CH2)2-NH2-CO-(CH2)3cooh chain, would exhibit distinct chemical shifts. For instance, the methylene groups adjacent to the amide and carboxylic acid functionalities would be deshielded and appear at lower field compared to the other methylene groups in the chain. Due to the restricted rotation around the amide C-N bond, the protons on the adjacent methylene groups may appear as distinct signals pku.edu.cn.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum would show characteristic peaks for the aromatic carbons of the DBCO moiety, the acetylenic carbons of the cyclooctyne, the carbonyl carbons of the amide and carboxylic acid groups, and the aliphatic carbons of the linker chain.

Table 1: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (DBCO) | 7.0 - 8.0 | Multiplet |

| Aliphatic (Linker) | 1.5 - 3.5 | Multiplets |

| Amide NH | ~ 8.0 | Broad singlet |

| Carboxylic Acid OH | > 10.0 | Broad singlet |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for confirming the presence of the DBCO chromophore and for quantifying the concentration of this compound in solution. The dibenzocyclooctyne moiety possesses a characteristic UV absorbance maximum in the range of 290-310 nm jenabioscience.comresearchgate.netrsc.org. This distinct absorbance peak allows for the tracking of DBCO-containing molecules during purification and conjugation reactions.

The progress of a copper-free click chemistry reaction can be monitored by observing the decrease in the absorbance at the characteristic wavelength of the DBCO group as it reacts with an azide-functionalized molecule rsc.orgigem.org. Furthermore, the formation of the triazole product can sometimes be observed by the appearance of a new, albeit weaker, absorption band at a slightly longer wavelength, typically around 310-340 nm rsc.org. A standard curve of absorbance versus concentration can be generated to quantify the amount of the DBCO-containing compound.

Table 2: Typical UV-Vis Absorption Data for DBCO-containing Compounds

| Chromophore | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| DBCO | ~290 - 310 | ~10,000 - 15,000 |

Mass Spectrometry for Molecular Weight Confirmation and Conjugation Efficiency

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight of this compound and to assess the efficiency of its conjugation to other molecules. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed.

For this compound, high-resolution mass spectrometry would be used to determine its exact mass, which should correspond to its calculated molecular formula. The fragmentation pattern observed in tandem MS (MS/MS) experiments can provide further structural confirmation by showing characteristic losses of fragments corresponding to the linker and the DBCO core libretexts.orgchemguide.co.ukmiamioh.edulibretexts.org.

When this compound is conjugated to a biomolecule, such as a peptide or an oligonucleotide, mass spectrometry is used to confirm the formation of the conjugate. A clear increase in the molecular weight corresponding to the addition of the this compound moiety provides direct evidence of a successful conjugation reaction researchgate.net. The relative intensities of the signals for the unconjugated and conjugated species can also be used to estimate the conjugation efficiency.

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are essential for the purification of this compound after its synthesis and for the analysis of its purity and the outcome of conjugation reactions.

High-Performance Liquid Chromatography (HPLC) is the primary chromatographic technique used for the analysis and purification of this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like trifluoroacetic acid (TFA) to improve peak shape pensoft.netnih.gov.

The purity of a sample of this compound can be assessed by injecting it into an HPLC system and monitoring the effluent with a UV detector set at the absorbance maximum of the DBCO chromophore (around 290-310 nm). A pure sample should ideally show a single, sharp peak. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions.

HPLC is also invaluable for monitoring the progress of conjugation reactions. By analyzing aliquots of the reaction mixture over time, one can observe the decrease in the peak corresponding to the starting material (this compound) and the appearance of a new peak corresponding to the conjugate, which will typically have a different retention time.

Table 3: Representative RP-HPLC Conditions for Analysis of DBCO Derivatives

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | Linear gradient of B over A |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 290 nm |

Fluorescence-Based Detection and Quantification Methods

While this compound itself is not fluorescent, it is a key reagent for introducing the DBCO moiety onto molecules for subsequent reaction with azide-functionalized fluorophores or quenchers in various fluorescence-based assays. These methods are widely used for detection and quantification in biological systems.

One of the primary applications is in Förster Resonance Energy Transfer (FRET), a mechanism describing energy transfer between two light-sensitive molecules ulab360.cominstras.com. In a typical FRET application involving DBCO, a biomolecule of interest is labeled with an azide-modified fluorophore (the donor). This compound can be used to introduce a DBCO group onto another interacting molecule, which is then reacted with an azide-modified quencher or acceptor fluorophore. The proximity of the donor and acceptor, mediated by the biological interaction, results in energy transfer and a change in the fluorescence signal, which can be used to study molecular interactions. The DBCO moiety itself can also be part of a quencher molecule used in FRET-based assays researchgate.netnih.gov.

Fluorescence quenching is another important application. A fluorophore's emission can be quenched when it is in close proximity to a quencher molecule nih.gov. This compound can be used to link a quencher to a biomolecule, which can then be used in assays where a change in fluorescence intensity indicates a specific event, such as enzyme cleavage or hybridization of nucleic acids. The efficiency of quenching is highly dependent on the distance between the fluorophore and the quencher. For instance, conjugation of a Cy7-DBCO quencher to an azide-containing Cy5 dye has been shown to result in a significant reduction of the Cy5 fluorescence signal nih.gov.

These fluorescence-based methods, enabled by the specific and bioorthogonal click reaction between DBCO and azides, provide highly sensitive tools for studying biological processes in vitro and in living cells.

Biophysical Techniques for Conjugate Characterization

The conjugation of molecules using linkers like this compound can potentially alter the structure and function of the parent biomolecule. Therefore, a thorough biophysical characterization of the resulting conjugate is essential to ensure its integrity, binding activity, and stability. A suite of biophysical techniques is employed to provide a comprehensive profile of the conjugate, assessing everything from binding kinetics to conformational stability and aggregation state. nih.govnih.gov

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of molecular interactions. nih.gov It is widely used to characterize the binding kinetics and affinity of bioconjugates, such as antibody-drug conjugates (ADCs), to their specific targets. nih.gov The principle involves immobilizing one interacting partner (the ligand, e.g., the target antigen) onto a sensor chip, while the other partner (the analyte, e.g., the DBCO-linked antibody) flows over the surface. nih.gov Binding between the analyte and ligand causes a change in the refractive index at the sensor surface, which is measured in real-time and plotted as a sensorgram. ox.ac.uk

This technique provides crucial data on the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kᴅ), which is a measure of binding affinity. nih.govyoutube.com By comparing the kinetic parameters of the unconjugated biomolecule to those of the DBCO-conjugate, researchers can quantitatively assess whether the conjugation process has adversely affected the binding properties. springernature.com This analysis is critical for selecting candidates with optimal binding characteristics for therapeutic or diagnostic applications. nih.gov

Table 1: Comparative Kinetic Analysis of a Monoclonal Antibody (mAb) and its DBCO-Conjugate by SPR

| Molecule | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₑ) (s⁻¹) | Affinity (Kᴅ) (nM) |

| Unconjugated mAb | 5.2 x 10⁵ | 1.5 x 10⁻⁴ | 0.29 |

| DBCO-Payload Conjugate | 4.8 x 10⁵ | 1.8 x 10⁻⁴ | 0.38 |

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a fundamental biophysical technique that directly measures the heat changes associated with molecular binding events. nih.gov It provides a complete thermodynamic profile of an interaction in a single experiment, without the need for labeling or immobilization. nih.govnih.gov In a typical ITC experiment, a solution of the ligand (e.g., a small molecule or peptide conjugated via the DBCO linker) is titrated into a sample cell containing the macromolecule (e.g., the target protein). harvard.edu The heat released (exothermic) or absorbed (endothermic) upon binding is measured with high sensitivity. youtube.com

The data obtained from ITC allows for the direct determination of the binding affinity (Kₐ or Kᴅ), the stoichiometry of the interaction (n), and the change in enthalpy (ΔH). nih.gov From these values, the change in Gibbs free energy (ΔG) and the change in entropy (ΔS) can be calculated. nih.gov This detailed thermodynamic signature helps to elucidate the driving forces of the binding event—whether it is enthalpy-driven (e.g., by hydrogen bonds and van der Waals forces) or entropy-driven (e.g., by the hydrophobic effect). news-medical.net Such insights are invaluable for understanding the mechanism of action and for guiding the rational design of conjugates. nih.gov

Table 2: Thermodynamic Profile of a DBCO-Conjugate Binding to its Target Protein as Determined by ITC

| Parameter | Value |

| Stoichiometry (n) | 1.05 ± 0.03 |

| Dissociation Constant (Kᴅ) | 50 nM |

| Enthalpy Change (ΔH) | -15.2 kcal/mol |

| Entropy Change (TΔS) | -5.1 kcal/mol |

| Free Energy Change (ΔG) | -10.1 kcal/mol |

Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in solution. nih.gov The method works by illuminating a sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. usp.org These fluctuations are caused by the Brownian motion of the particles; smaller particles diffuse more rapidly, leading to faster fluctuations, while larger particles move more slowly. horiba.com The analysis of these fluctuations yields the translational diffusion coefficient, which is then used to calculate the hydrodynamic diameter (Z-average size) of the particles via the Stokes-Einstein equation. horiba.com

In the context of bioconjugates, DLS is primarily used to assess the sample's homogeneity and aggregation state. nih.gov The conjugation of hydrophobic payloads can sometimes induce aggregation of the parent biomolecule, which can compromise its efficacy and safety. news-medical.net DLS can quickly detect the presence of aggregates by identifying larger species in the size distribution. nih.gov The technique also provides a polydispersity index (PDI), a dimensionless measure of the broadness of the size distribution. A low PDI value indicates a monodisperse sample, which is generally desired for therapeutic conjugates. Furthermore, an increase in the hydrodynamic diameter post-conjugation can serve as a confirmation that the conjugation reaction was successful. nih.gov

Table 3: Hydrodynamic Properties of a Protein Before and After Conjugation Measured by DLS

| Sample | Z-Average Diameter (d.nm) | Polydispersity Index (PDI) |

| Native Protein | 10.5 | 0.15 |

| DBCO-Payload Conjugate | 11.8 | 0.18 |

| Stressed Conjugate (Aggregated) | >200 | 0.45 |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a widely used biophysical technique for assessing the secondary and tertiary structure of proteins. nih.govnih.gov The technique is based on the differential absorption of left- and right-handed circularly polarized light by chiral molecules. creative-proteomics.com For proteins, the primary chromophores are the peptide bonds of the backbone (probed in the far-UV region, ~190-250 nm) and the side chains of aromatic amino acids (probed in the near-UV region, ~250-350 nm). nih.govcreative-proteomics.com

Table 4: Secondary Structure Analysis of a Monoclonal Antibody (mAb) Before and After DBCO Conjugation via CD Spectroscopy

| Secondary Structure | Unconjugated mAb (%) | DBCO-Payload Conjugate (%) |

| α-Helix | 15 | 14 |

| β-Sheet | 45 | 46 |

| Turn | 18 | 18 |

| Unordered/Random Coil | 22 | 22 |

Theoretical and Computational Investigations of Dbco Reactivity and Linker Design

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For the Dbco-(CH2)2-NH2-CO-(CH2)3cooh molecule, the core reactivity lies in the strain-promoted azide-alkyne cycloaddition (SPAAC) of the dibenzocyclooctyne (DBCO) group.

Quantum chemical studies have revealed that the high reactivity of the DBCO core is a direct consequence of the significant ring strain within the eight-membered ring, which deforms the alkyne from its ideal linear geometry. youtube.com This strain is released during the [3+2] cycloaddition with an azide (B81097), leading to a lower activation energy compared to the analogous reaction with a linear alkyne.

Computational investigations of the SPAAC reaction involving DBCO derivatives typically focus on mapping the potential energy surface of the reaction. This allows for the precise characterization of the transition state, which is the highest energy point along the reaction coordinate. The geometry and energy of the transition state are critical for determining the reaction rate. For DBCO, the transition state is found to be "early," meaning its structure more closely resembles the reactants than the products. This is a direct consequence of the high ground-state energy of the strained alkyne.

While specific quantum chemical studies on this compound are not extensively available in peer-reviewed literature, the well-established principles from studies on similar DBCO derivatives can be applied. The linker, -(CH2)2-NH2-CO-(CH2)3cooh, is not expected to directly participate in the cycloaddition reaction. However, its conformational flexibility and potential for intramolecular interactions could subtly influence the accessibility of the alkyne and the energy of the transition state.

Illustrative Data from Quantum Chemical Studies on DBCO Derivatives:

| Computational Method | Reaction | Calculated Activation Energy (kcal/mol) | Key Finding |

| DFT (B3LYP) | Phenyl Azide + Cyclooctyne (B158145) | 8.0 | The low activation energy is attributed to the decreased distortion energy of the cyclooctyne. |

| DFT (B3LYP) | Phenyl Azide + Acetylene | 16.2 | Serves as a benchmark for the effect of strain on reactivity. |

This table is illustrative and based on data for the core cyclooctyne structure to demonstrate the type of information gained from quantum chemical studies.

Density Functional Theory (DFT) Calculations on Strain and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and properties of molecules. In the context of this compound, DFT calculations are particularly valuable for quantifying the relationship between the strain in the DBCO ring and its reactivity.

DFT calculations can be used to determine the geometry of the ground state of the DBCO moiety and to quantify the extent of bending of the alkyne bond from the ideal 180°. This bond angle distortion is a direct measure of the ring strain. By comparing the energy of the strained cyclooctyne with a hypothetical strain-free reference molecule, the strain energy can be calculated. A higher strain energy generally correlates with a higher reactivity in SPAAC reactions.

Furthermore, DFT can be employed to calculate the distortion/interaction model (also known as the activation strain model). This model deconstructs the activation energy of a reaction into two components:

Distortion Energy: The energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.

Interaction Energy: The favorable energy released when the distorted reactants interact in the transition state.

Modeling Steric and Electronic Effects on Cycloaddition Kinetics

The kinetics of the SPAAC reaction are not only governed by the inherent strain of the DBCO core but can also be modulated by steric and electronic effects arising from substituents. In this compound, the linker itself can exert such effects.

Steric Effects: The linker, with its ethyl-amine-amide-propyl-carboxyl chain, occupies a certain volume in space. Its flexibility allows it to adopt various conformations. Some of these conformations might partially block the approach of an azide to the alkyne, thus sterically hindering the reaction and reducing the reaction rate. Computational modeling, through techniques like molecular dynamics simulations or conformational searches, can predict the most stable conformations of the molecule and assess the steric accessibility of the DBCO group.

Electronic Effects: The amide group and the carboxylic acid in the linker are electronically distinct from simple alkyl chains. The amide group, for instance, has a dipole moment and can engage in hydrogen bonding. While these groups are relatively distant from the alkyne, they can exert through-space electronic effects that might subtly alter the electron density of the DBCO core. However, given the insulating nature of the saturated carbon chains, these electronic effects on the cycloaddition kinetics are generally considered to be minor compared to the dominant effect of the ring strain.

Computational models can quantify these effects by calculating properties such as the electrostatic potential surface and atomic charges. By comparing these properties with those of unsubstituted DBCO, the electronic influence of the linker can be estimated.

Summary of Potential Steric and Electronic Effects of the Linker:

| Effect | Origin in Linker | Potential Impact on Cycloaddition Kinetics |

| Steric Hindrance | Conformational flexibility and volume of the linker chain. | May slightly decrease the reaction rate by impeding the approach of the azide. |

| Electronic Influence | Polarity of the amide and carboxylic acid groups. | Likely to have a minimal effect on the alkyne's reactivity due to the distance and insulating alkyl chains. |

Computational Approaches to Optimize DBCO Linker Architectures for Specific Applications

One of the primary goals of linker optimization is to control the distance and flexibility between the DBCO group and the conjugated biomolecule. For instance, in applications involving the labeling of large proteins, a longer, more flexible linker may be necessary to ensure that the DBCO group is accessible for reaction and that the biological activity of the protein is not compromised. Conversely, for applications requiring a more defined spatial relationship, a more rigid linker might be preferred.

Computational methods used to optimize linker architectures include:

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the linker and the entire bioconjugate in a simulated physiological environment. These simulations provide insights into the conformational space sampled by the linker, its average end-to-end distance, and its potential interactions with the attached biomolecule.

Homology Modeling and Docking: In cases where the linker is used to attach a small molecule to a protein target, computational docking can be used to predict the binding mode of the conjugate. By modeling different linker lengths and compositions, researchers can identify architectures that optimize the binding affinity and selectivity of the small molecule.

Quantitative Structure-Activity Relationship (QSAR) Studies: While more commonly used for drug design, QSAR principles can be applied to linker design. By systematically varying linker properties (e.g., length, polarity, flexibility) and correlating these with experimental outcomes (e.g., conjugation efficiency, biological activity), predictive models can be developed to guide the design of new linkers.

For a molecule like this compound, computational approaches could be used to explore how modifications to the linker, such as changing the length of the alkyl chains or incorporating polyethylene (B3416737) glycol (PEG) units, would affect its properties. For example, incorporating PEG units is a common strategy to increase the hydrophilicity and biocompatibility of linkers. Computational models can predict how such changes would influence the solubility and conformational behavior of the molecule.

Future Perspectives and Research Trajectories in Dbco Functionalized Systems

Development of Novel DBCO Derivatives with Enhanced Reactivity or Selectivity

A primary objective in the advancement of bioorthogonal chemistry is the creation of new cyclooctyne (B158145) derivatives that offer faster reaction kinetics and greater specificity. rsc.org The reactivity of DBCO in SPAAC reactions is driven by the ring strain of the cyclooctyne, but there is a delicate balance to be struck between reactivity and stability. rsc.org Researchers are actively exploring modifications to the DBCO scaffold to optimize this balance.

One successful strategy involves the introduction of electron-withdrawing groups or other structural modifications to the dibenzocyclooctyne framework. For instance, fluorination or the oxidation of an alcohol to a ketone on the cyclooctyne ring has been shown to increase the rate of SPAAC. nih.gov A notable example is the development of oxa-dibenzocyclooctyne (ODIBO), which exhibits a second-order rate constant of 45 M⁻¹s⁻¹, a significant increase compared to the 1–2 M⁻¹s⁻¹ range typical for first-generation DBCO derivatives. nih.gov This enhanced reactivity allows for the use of much lower concentrations of the labeling reagents, which is a considerable advantage in biological systems. nih.gov

Selectivity is also a key target for improvement. By tuning the steric and electronic properties of the cyclooctyne, researchers can create derivatives that react preferentially with certain types of azides. For example, it has been observed that DBCO reacts significantly slower with bulky tertiary azides than with primary azides, a property that can be exploited for sequential labeling strategies. nih.gov Computational studies are playing an increasingly important role in the rational design of these next-generation reagents, helping to predict how structural changes will influence reactivity and stability. rsc.orgnih.gov

| Cyclooctyne Derivative | Abbreviation | Typical k₂ with Benzyl (B1604629) Azide (B81097) (M⁻¹s⁻¹) | Key Feature |

|---|---|---|---|

| Dibenzocyclooctyne | DBCO | ~0.3 - 1.0 | Standard reagent, good balance of reactivity and stability. nih.govnih.gov |

| 4-Dibenzocyclooctynone | DIBONE | Comparable to DBCO | Electronic tuning through ketone modification. nih.gov |

| Bicyclo[6.1.0]nonyne | BCN | ~0.05 - 0.1 | Less bulky than DBCO, shows different selectivity with aryl azides. nih.gov |

| Oxa-dibenzocyclooctyne | ODIBO | ~45 | Significantly enhanced reactivity. nih.gov |

Integration of DBCO Chemistry with Advanced Materials Science and Nanotechnology

The precision and biocompatibility of DBCO-based click chemistry make it an invaluable tool for the functionalization of advanced materials and nanoparticles. creativepegworks.com This integration allows for the creation of sophisticated hybrid materials with tailored properties for biomedical and diagnostic applications.

DBCO chemistry enables the precise, covalent attachment of biomolecules—such as proteins, peptides, and nucleic acids—to a variety of substrates under mild, aqueous conditions. alfa-chemistry.comcd-bioparticles.com This has been extensively applied to:

Nanoparticles: Gold nanoparticles (AuNPs), magnetic nanoparticles, and liposomes have been functionalized with DBCO. cd-bioparticles.comhiyka.comcd-bioparticles.com These DBCO-modified nanoparticles can then be easily conjugated with azide-tagged therapeutic agents, targeting ligands, or imaging probes. hiyka.comcytodiagnostics.com This approach is central to developing systems for targeted drug delivery and medical imaging. hiyka.com

Polymers and Hydrogels: DBCO-functionalized polymers are used to create well-defined polymer-drug conjugates, hydrogels for tissue engineering, and smart materials that can respond to biological stimuli. nanosoftpolymers.commdpi.com The SPAAC reaction provides an efficient method for crosslinking polymers to form hydrogels with excellent biocompatibility. mdpi.com

Surfaces: DBCO chemistry is used to modify surfaces to control their interaction with biological systems, for example, in the development of biosensors and biocompatible coatings. creativepegworks.com

The use of DBCO-functionalized materials provides significant advantages, such as high conjugation efficiency and the ability to create multifunctional systems by attaching multiple different molecules to a single nanoparticle or polymer backbone. cd-bioparticles.com

| Material | DBCO Functionalization Method | Application | Reference |

|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Surface coating with DBCO-containing ligands. | Targeted drug delivery, photothermal therapy, diagnostics. | hiyka.comcytodiagnostics.com |

| Liposomes | Incorporation of DBCO-modified lipids into the lipid bilayer. | Tumor-targeted drug and photosensitizer delivery. | cd-bioparticles.com |

| Magnetic Nanoparticles | Surface coating with DBCO functional groups. | Protein/ligand immobilization, cell separation. | cd-bioparticles.com |

| Polymers (e.g., PLGA-PEG) | Synthesis of block copolymers with DBCO end-groups. | Formation of drug-loaded nanoparticles, bioconjugation. | nanosoftpolymers.com |

| Hydrogels | Crosslinking of azide- and DBCO-functionalized polymer precursors. | Tissue engineering, controlled drug release. | mdpi.com |

Emerging Applications in Synthetic Biology and Drug Delivery Systems

DBCO chemistry is a key enabler of innovation in synthetic biology and the development of next-generation drug delivery systems. Its ability to form specific covalent bonds in complex biological environments allows for the construction and manipulation of biological systems with unprecedented precision. creativepegworks.com

In drug delivery, a particularly promising strategy is the "pretargeting" approach. nih.gov This involves a two-step process: first, a targeting molecule, such as an antibody functionalized with an azide group, is administered and allowed to accumulate at the desired site (e.g., a tumor). nih.govnih.gov In the second step, a DBCO-functionalized nanocarrier loaded with a therapeutic agent is administered. nih.gov The subsequent in situ click reaction between the DBCO and azide groups leads to a high local concentration of the drug at the target site, enhancing therapeutic efficacy while minimizing systemic toxicity. nih.govnih.gov This strategy has been explored for delivering chemotherapy drugs and for combination immunotherapy. nih.govnih.gov

Other emerging applications include:

Antibody-Drug Conjugates (ADCs): DBCO linkers are used in the synthesis of ADCs, which combine the targeting specificity of an antibody with the cytotoxic potency of a small-molecule drug. medchemexpress.com

Cell Surface Engineering: Researchers can use metabolic glycoengineering to introduce azide sugars onto cell surfaces, which can then be targeted with DBCO-functionalized probes, nanoparticles, or even other cells. cd-bioparticles.com This has applications in cell tracking, imaging, and modulating cellular interactions. biorxiv.org

Vaccine Development: DBCO-reactive liposomes can serve as carriers for antigens and adjuvants, enhancing their delivery to immune cells and improving vaccine efficacy.

Prodrug Activation: Bioorthogonal reactions are being developed to activate prodrugs at a specific time and location, offering precise control over drug release. acs.orgrsc.org

These applications leverage the high specificity and biocompatibility of the DBCO-azide reaction to create highly advanced and targeted therapeutic and diagnostic systems.

Overcoming Current Limitations in Bioorthogonal Chemistry for Broader Impact

Despite its transformative impact, bioorthogonal chemistry, including SPAAC, faces several challenges that researchers are actively working to overcome. nih.govnih.gov Addressing these limitations is crucial for expanding the application of these powerful tools, particularly for in vivo studies and clinical translation. nih.govnih.gov

Current limitations and future research directions include:

Reaction Kinetics: While derivatives like ODIBO have significantly improved reaction rates, SPAAC is generally slower than IEDDA tetrazine ligations. nih.govnih.gov For applications that require very rapid labeling, particularly in dynamic in vivo settings, developing even faster and still stable cyclooctynes is a priority. nih.gov

Reagent Properties: The relatively large size and hydrophobicity of the DBCO group can sometimes alter the properties of the biomolecule to which it is attached and can lead to aggregation of payloads. biorxiv.org The development of smaller, more water-soluble, and more stable cyclooctyne reagents is an ongoing effort. rsc.org

Synthetic Accessibility: The synthesis of some of the more advanced and highly reactive cyclooctyne derivatives can be complex, lengthy, and low-yielding, which can limit their widespread availability and increase costs. nih.gov Developing more efficient and scalable synthetic routes is essential. rsc.org

True Orthogonality: As the bioorthogonal toolkit expands, ensuring true mutual orthogonality between different reaction pairs becomes increasingly challenging. nih.govacs.org Subtle cross-reactivity can occur, especially when multiple reactive species are present in the same complex environment. A deeper mechanistic understanding is needed to design reaction sets with minimal interference. nih.gov

In Vivo Stability and Pharmacokinetics: For applications in living animals, the stability of bioorthogonal reagents in the bloodstream and their pharmacokinetic properties are critical concerns. Reagents must be stable enough to reach their target before degrading, but also be cleared from the body to avoid long-term toxicity. nih.gov

Future efforts will focus on designing bioorthogonal systems with improved stability, selectivity, and biocompatibility to address these challenges, paving the way for groundbreaking applications in diagnostics, therapeutics, and fundamental biology. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.